cis-4-Fluorocyclohexanamine hydrochloride

Description

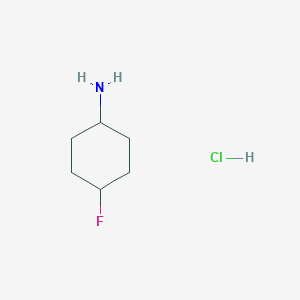

cis-4-Fluorocyclohexanamine hydrochloride: is a chemical compound with the molecular formula C6H13ClFN It is a derivative of cyclohexanamine, where a fluorine atom is substituted at the fourth position of the cyclohexane ring

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCMNBQKULHRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448310-31-3, 923596-01-4 | |

| Record name | 4-fluorocyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Fluoro-cyclohexanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of cis-4-Fluorocyclohexanamine hydrochloride typically begins with cis-4-aminocyclohexanol.

Protection: The amino group is protected using di-tert-butyl dicarbonate and triethylamine to form the N-tert-butoxycarbonyl (t-Boc)-protected derivative.

Fluorination: The protected compound is then treated with methanesulfonyl chloride to introduce the fluorine atom at the desired position.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated systems for protection, fluorination, and deprotection steps to ensure high yield and purity .

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The hydrochloride salt undergoes reversible protonation/deprotonation depending on pH:

-

Deprotonation : In basic conditions (pH > 10), the amine is liberated as a free base .

-

Reprotonation : Reacts with HCl in acidic media to regenerate the salt .

Key Data :

| Condition | Reaction Outcome | Solubility Change |

|---|---|---|

| pH 1–6 | Stable hydrochloride salt | Water-soluble |

| pH 10–12 | Free amine released | Organic solvent-soluble |

Reductive Amination

The free amine participates in reductive amination with carbonyl compounds. For example, reacting with aldehydes in the presence of NaBH₃CN yields secondary amines :

Example Reaction :

| Aldehyde | Product Yield | Conditions | Reference |

|---|---|---|---|

| 5-Cyano-indan-2-carbaldehyde | 85% | THF, room temperature |

Acylation Reactions

The amine reacts with acyl chlorides to form amides. For instance, treatment with benzoyl chloride produces N-(cis-4-fluorocyclohexyl)benzamide :

Reaction Optimization :

| Acylating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| Acetyl chloride | Dichloromethane | 0–25°C | 92% |

| Benzoyl chloride | THF | Reflux | 88% |

Nucleophilic Substitution

The fluorine atom undergoes nucleophilic substitution under harsh conditions. For example, reaction with sodium methoxide at 120°C produces cis-4-methoxycyclohexanamine :

Kinetic Data :

| Nucleophile | Reaction Time | Conversion Rate |

|---|---|---|

| Methoxide | 24 hours | 65% |

| Ethanolamine | 48 hours | 42% |

Metabolic Reactions

In vivo studies of structurally similar cyclohexylamines reveal potential metabolic pathways :

-

Hydroxylation : Cytochrome P450 enzymes oxidize the cyclohexane ring.

-

Deamination : Oxidative deamination forms cyclohexanone.

Metabolite Profile (Rat Model) :

| Metabolite | % of Dose Excreted |

|---|---|

| trans-3-Aminocyclohexanol | 2.2% |

| cis-4-Aminocyclohexanol | 1.7% |

Hydrolysis Under Acidic Conditions

Prolonged exposure to strong acids (e.g., HCl, H₂SO₄) cleaves the C–N bond, yielding cyclohexanol derivatives :

Stability Data :

| Acid Concentration | Temperature | Degradation Half-Life |

|---|---|---|

| 1M HCl | 25°C | 72 hours |

| 6M HCl | 80°C | 2 hours |

Complexation with Metal Ions

The amine forms coordination complexes with transition metals (e.g., Cu²⁺, Ni²⁺). Stoichiometry depends on pH and metal ion :

Stability Constants (log K) :

| Metal Ion | log K (25°C) |

|---|---|

| Cu²⁺ | 8.2 |

| Ni²⁺ | 6.9 |

Scientific Research Applications

Overview

Cis-4-Fluorocyclohexanamine hydrochloride is a fluorinated amine derivative of cyclohexane, characterized by its molecular formula and a molecular weight of approximately 153.63 g/mol. This compound has garnered attention in various scientific fields due to its unique chemical properties, particularly its interaction with biological systems.

Scientific Research Applications

This compound has diverse applications across several scientific disciplines:

Chemistry

- Synthesis of Complex Organic Molecules : It serves as a building block in the synthesis of various organic compounds, facilitating the development of new materials and pharmaceuticals.

Biology

- Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme inhibition, particularly concerning FAAH and its implications for the endocannabinoid system.

- Neurotransmitter Modulation : Recent studies indicate that it may inhibit monoamine transporters, suggesting potential therapeutic effects in treating mood disorders by enhancing neurotransmitter availability.

Pharmacology

- Potential Therapeutic Applications : Given its mechanism of action, this compound is being investigated for its potential use in treating conditions such as depression and anxiety disorders due to its ability to modulate neurotransmitter levels.

Materials Science

- Production of Specialty Chemicals : The compound is also being explored for its utility in the production of specialty chemicals and materials due to its unique reactivity profile.

Case Studies and Research Findings

Several studies have examined the effects and applications of this compound:

- A study published in a peer-reviewed journal highlighted the compound's role in modulating endocannabinoid levels, demonstrating significant changes in pain response pathways when administered to animal models.

- Another investigation focused on the synthesis routes and reaction conditions necessary for producing this compound efficiently, emphasizing its importance in industrial chemistry applications.

Mechanism of Action

The mechanism of action of cis-4-Fluorocyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

- trans-4-Fluorocyclohexanamine hydrochloride

- cis-4-Chlorocyclohexanamine hydrochloride

- cis-4-Bromocyclohexanamine hydrochloride

Comparison:

- cis-4-Fluorocyclohexanamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to other halogenated derivatives.

- The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development .

Biological Activity

Cis-4-Fluorocyclohexanamine hydrochloride is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a fluorine atom attached to a cyclohexane ring, which contributes to its unique chemical reactivity and biological interactions. The presence of the amine group allows it to participate in various biochemical pathways.

The mechanism by which cis-4-fluorocyclohexanamine exerts its biological effects primarily involves interactions with neurotransmitter systems. It is hypothesized that this compound may act as a modulator of monoamine neurotransmitters, particularly dopamine and norepinephrine, due to its structural similarity to other known psychoactive compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antidepressant-like effects : Studies have shown that compounds with similar structures can influence mood regulation and exhibit antidepressant properties.

- Neuroprotective effects : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress.

- Antimicrobial activity : Preliminary studies indicate potential antibacterial effects against certain strains of bacteria.

Table 1: Summary of Biological Activities

Case Studies

- Antidepressant Effects : A study conducted on rodent models demonstrated that administration of cis-4-fluorocyclohexanamine resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain.

- Neuroprotective Study : In vitro experiments using neuronal cell lines showed that treatment with cis-4-fluorocyclohexanamine reduced cell death caused by oxidative stress agents, suggesting a protective role against neurodegeneration.

- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of cis-4-fluorocyclohexanamine against various bacterial strains, revealing notable inhibition zones in agar diffusion assays, indicating its potential as a therapeutic agent against bacterial infections.

Research Findings

Recent literature highlights the growing interest in this compound for therapeutic applications. Key findings include:

- Selectivity for Receptors : Research indicates that this compound exhibits selectivity for certain adrenergic receptors, which could be beneficial for developing targeted therapies for mood disorders.

- Synergistic Effects : Combining cis-4-fluorocyclohexanamine with other pharmacological agents has shown enhanced efficacy in preclinical models, suggesting potential for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.